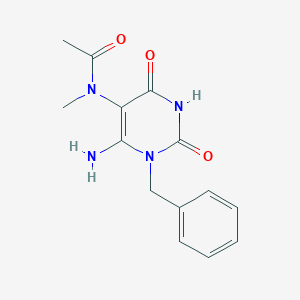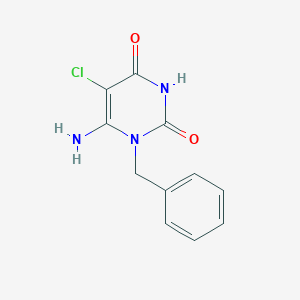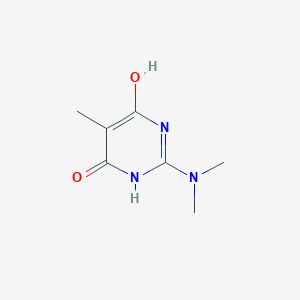
2-(Dimethylamino)-5-methylpyrimidine-4,6-diol
概要
説明
2-(Dimethylamino)ethanol is used as a corrosion inhibitor, anti-scaling agent, paint additive, coating additive, and solids separation agent . It’s also used as an intermediate for active pharmaceutical ingredients and dyes .
Synthesis Analysis
Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation . The copolymer compositions were determined by elemental analysis and HNMR spectroscopy .Molecular Structure Analysis
The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy, which assessed the presence of deactivated chains and allowed for a quantification of their fraction .Physical And Chemical Properties Analysis
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .科学的研究の応用
Complex Formation with Metal Ions
2-Dimethylamino-5,6-dimethylpyrimidin-4-ol forms 1:1 complexes with various metal ions like Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). These complexes bond through the carbonyl group at C(4), suggesting potential applications in metal ion detection or extraction processes (Dixon & Wells, 1986).
Biological Properties
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, including analogs of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, have shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells. These findings indicate potential applications in regulating immune responses and inflammation (Jansa et al., 2014).
Synthesis and Modification
Various research works have focused on the synthesis and modification of compounds related to 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, exploring their chemical properties and potential applications in synthesizing other complex organic compounds. These studies contribute to a deeper understanding of pyrimidine chemistry and its practical applications in pharmaceuticals and material science (Burbulienė et al., 2002), (Brown & Paddon-Row, 1967).
Photophysical Properties
Studies on the photophysical properties of derivatives of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, such as 4-(Dimethylamino) pyridine, have contributed to understanding the photoinduced electron transfer in donor-acceptor compounds. These insights are crucial for developing advanced materials for photonic and electronic applications (Herbich & Waluk, 1994).
Agricultural Chemical Interactions
The interaction of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol with agricultural chemicals, particularly its role as a metabolite of the insecticide pirimicarb, has been studied. This research is important for understanding the environmental impact and safety of agricultural chemicals (Hardt & Angerer, 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(dimethylamino)-4-hydroxy-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(11)8-7(10(2)3)9-6(4)12/h1-3H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNGZOFHDTRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5-methylpyrimidine-4,6-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B372013.png)


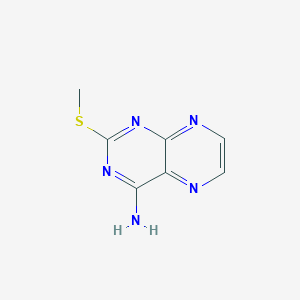
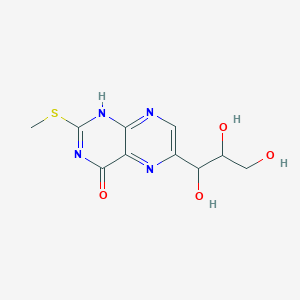

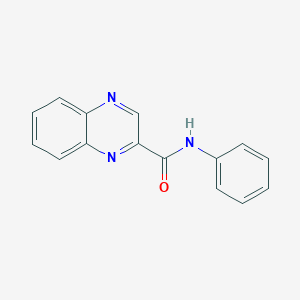
![N-[4-(dimethylamino)-2-pteridinyl]acetamide](/img/structure/B372026.png)



